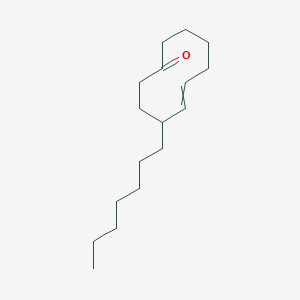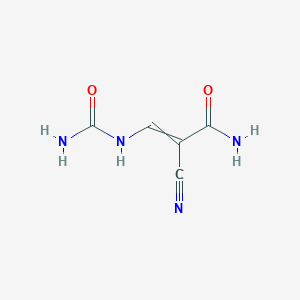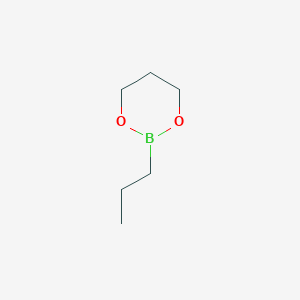
2-Propyl-1,3,2-dioxaborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propyl-1,3,2-dioxaborinane is an organoboron compound that features a boron atom within a heterocyclic ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Propyl-1,3,2-dioxaborinane can be synthesized through the reaction of boronic acids with diols. For instance, the reaction of propylboronic acid with 1,3-propanediol under acidic conditions can yield this compound. The reaction typically involves heating the reactants in the presence of a catalyst such as sulfuric acid or a Lewis acid like boron trifluoride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and heated in a controlled environment to ensure consistent product quality. The use of automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propyl-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in substitution reactions where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include boronic acids, borates, alcohols, and substituted boron compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Propyl-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, including polymers and ceramics, due to its ability to form stable boron-oxygen bonds.
Wirkmechanismus
The mechanism of action of 2-Propyl-1,3,2-dioxaborinane involves its ability to form stable complexes with various substrates. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Propyl-1,3,2-benzodioxaborole: Similar in structure but contains a benzene ring, which can influence its reactivity and applications.
Phenylboronic acid 1,3-propanediol ester: Another boron-containing compound used in organic synthesis with different reactivity due to the presence of a phenyl group.
Uniqueness
2-Propyl-1,3,2-dioxaborinane is unique due to its specific ring structure and the presence of a propyl group, which can influence its solubility, reactivity, and potential applications. Its ability to form stable boron-oxygen bonds makes it valuable in various fields, from organic synthesis to materials science.
Eigenschaften
CAS-Nummer |
85060-04-4 |
|---|---|
Molekularformel |
C6H13BO2 |
Molekulargewicht |
127.98 g/mol |
IUPAC-Name |
2-propyl-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H13BO2/c1-2-4-7-8-5-3-6-9-7/h2-6H2,1H3 |
InChI-Schlüssel |
HITLVZLBXBDEOV-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCCO1)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


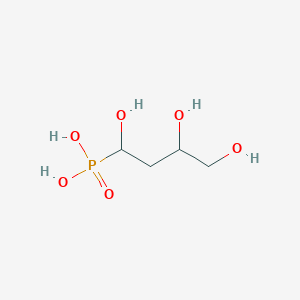
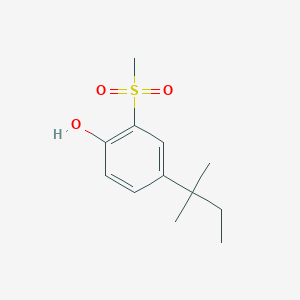
![4-({4-[(Benzyloxy)carbonyl]benzoyl}oxy)benzoic acid](/img/structure/B14403262.png)
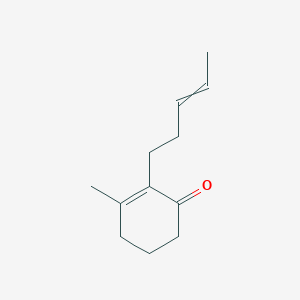
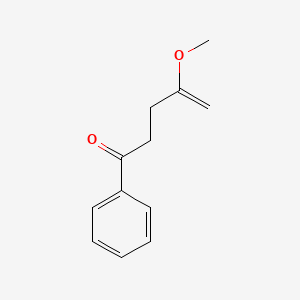
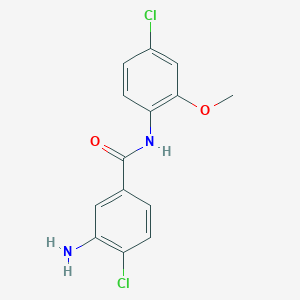
![N-(3,4-Dimethylphenyl)-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14403284.png)

![Tris{[(oxiran-2-yl)methoxy]methyl}(oxo)-lambda~5~-phosphane](/img/structure/B14403289.png)
![N-{4-[(Benzenesulfonyl)amino]phenyl}-2-bromoacetamide](/img/structure/B14403294.png)
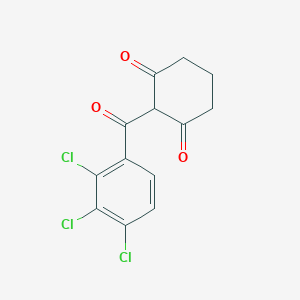
![2,2'-Difluoro[1,1'-bi(cyclohexane)]-1,1'-diol](/img/structure/B14403306.png)
